2-Methylbenzo[d]oxazole-4-carbaldehyde
Overview
Description
2-Methylbenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2 It is a derivative of benzoxazole, featuring a methyl group at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzo[d]oxazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate and trifluoromethanesulfonic acid . This method provides a facile procedure to prepare benzoxazoles with available substrates, yielding the desired product in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids . Transition-metal-catalyzed C–N or C–O coupling reactions are also employed for the synthesis of benzoxazoles from intramolecular cyclization of halogenated arene precursors .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 2-Methylbenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Methylbenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylbenzo[d]oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoxazole ring can also interact with biological macromolecules through non-covalent interactions, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[d]oxazole-6-carbaldehyde
- 2-Methylbenzoxazole
- 2-Methyl-6-benzoxazolecarboxaldehyde
Uniqueness
2-Methylbenzo[d]oxazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 4-position, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGURWNPQQILNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624062 | |
Record name | 2-Methyl-1,3-benzoxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446864-46-6 | |
Record name | 2-Methyl-1,3-benzoxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzoxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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